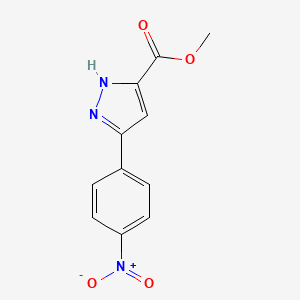
methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate” likely refers to a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives can be synthesized using various methods. For instance, one method involves the reaction of hydrazonoyl halides with potassium thiocyanate or carbon disulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide an analysis .Scientific Research Applications
Crystallography and Molecular Structure
- Studies have shown that molecules like methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate exhibit polarized structures and can form complex hydrogen-bonded networks. For instance, hydrogen-bonded chains and sheets formed by related compounds provide insights into intermolecular interactions and molecular packing in solids (Portilla et al., 2007), (Portilla et al., 2007).
Corrosion Inhibition
- Pyrazole derivatives have been explored for their potential as corrosion inhibitors. For example, certain derivatives have shown high efficiency in preventing corrosion on mild steel, which is crucial for industrial applications like pickling processes (Dohare et al., 2017).
Antiproliferative Activities
- Research on pyrazole-3-carboxylic acid derivatives has revealed their potential antiproliferative activities against various cell lines, suggesting possible applications in developing therapeutic agents (Kasımoğulları et al., 2015).
Synthetic Pathways and Reactions
- The synthesis and transformations of related compounds, including their cyclic and acyclic reaction products, have been extensively studied. These reactions are crucial for creating novel compounds with potential applications in pharmaceuticals and materials science (Wardell et al., 2007), (Volkova et al., 2021).
Green Synthesis and Environmental Applications
- The green synthesis of pyrazol derivatives and their application in corrosion mitigation, especially in environments relevant to the petroleum industry, highlight the ecological aspect of this research. Such studies are vital for developing environmentally friendly industrial processes (Singh et al., 2020).
Mechanism of Action
Target of Action
Pyrazole derivatives, like “methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate” and “methyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets of these compounds would depend on their specific structures and functional groups.
Future Directions
properties
IUPAC Name |
methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(15)10-6-9(12-13-10)7-2-4-8(5-3-7)14(16)17/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFNKMJVAQREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427292.png)
![7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2427296.png)
![4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2427297.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2427299.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2427302.png)
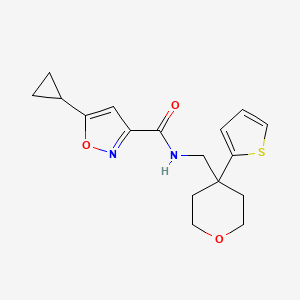
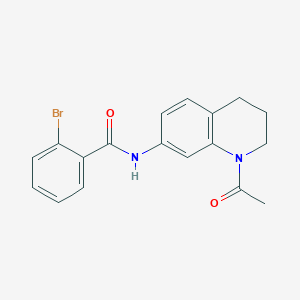
![2-(4-Isopropoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2427306.png)
![5-(3,5-Difluoro-phenyl)-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B2427308.png)
![3-Methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2427309.png)
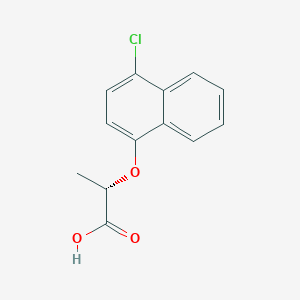
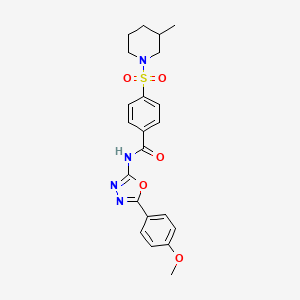
![6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2427313.png)
